molecular formula C11H14ClN B15263005 7-Chloro-3-(propan-2-YL)-2,3-dihydro-1H-indole

7-Chloro-3-(propan-2-YL)-2,3-dihydro-1H-indole

Cat. No.: B15263005
M. Wt: 195.69 g/mol
InChI Key: UMRQDENBJXWFAR-UHFFFAOYSA-N
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Description

7-Chloro-3-(propan-2-YL)-2,3-dihydro-1H-indole: is a chemical compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This particular compound is characterized by the presence of a chlorine atom at the 7th position and an isopropyl group at the 3rd position of the indole ring. Indole derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-3-(propan-2-YL)-2,3-dihydro-1H-indole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 7-chloroindole with isopropyl bromide in the presence of a base such as potassium carbonate can yield the desired compound. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-3-(propan-2-YL)-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Chemistry: 7-Chloro-3-(propan-2-YL)-2,3-dihydro-1H-indole is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It serves as a lead compound for the development of new therapeutic agents.

Medicine: The compound is investigated for its potential use in drug discovery and development. Its derivatives are explored for their pharmacological activities and potential therapeutic applications.

Industry: In the industrial sector, this compound is used in the production of agrochemicals and materials with specific properties. Its derivatives are employed in the development of new materials with enhanced performance.

Mechanism of Action

The mechanism of action of 7-Chloro-3-(propan-2-YL)-2,3-dihydro-1H-indole depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes, receptors, and proteins. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

    7-Chloroindole: Lacks the isopropyl group at the 3rd position.

    3-(Propan-2-YL)-2,3-dihydro-1H-indole: Lacks the chlorine atom at the 7th position.

    7-Bromo-3-(propan-2-YL)-2,3-dihydro-1H-indole: Similar structure with a bromine atom instead of chlorine.

Uniqueness: 7-Chloro-3-(propan-2-YL)-2,3-dihydro-1H-indole is unique due to the presence of both the chlorine atom and the isopropyl group, which confer specific chemical and biological properties. This combination of substituents allows for unique interactions with molecular targets and distinct reactivity in chemical reactions.

Properties

Molecular Formula

C11H14ClN

Molecular Weight

195.69 g/mol

IUPAC Name

7-chloro-3-propan-2-yl-2,3-dihydro-1H-indole

InChI

InChI=1S/C11H14ClN/c1-7(2)9-6-13-11-8(9)4-3-5-10(11)12/h3-5,7,9,13H,6H2,1-2H3

InChI Key

UMRQDENBJXWFAR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CNC2=C1C=CC=C2Cl

Origin of Product

United States

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